4-Aminoquinaldina

Descripción general

Descripción

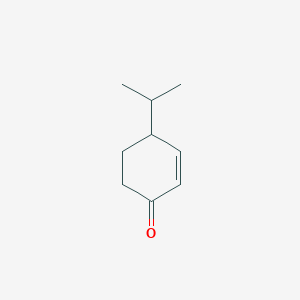

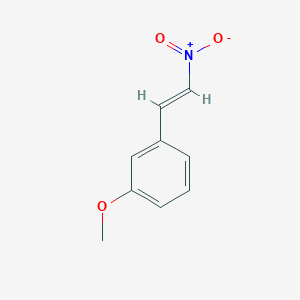

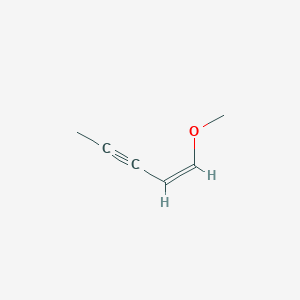

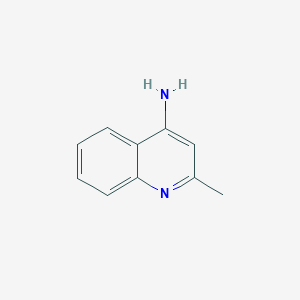

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a building block for the synthesis of drug-like molecules and has been explored for its cytotoxic effects against cancer cell lines, as well as its use in the synthesis of polymers with interesting optical and electrical properties .

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives, including 4-aminoquinaldine, has been achieved through different methods. One approach involves the aza hetero-Diels-Alder reaction using 2H-indazole as a diene partner, which allows for the formation of highly substituted 4-aminoquinolines. This method is notable for its atom economy and the use of readily available starting materials under mild conditions . Another synthesis route involves the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines, leading to a series of 4-aminoquinoline derivatives . Additionally, 4-aminoquinaldine has been used to synthesize imine polymers through oxidative polycondensation with various aldehydes .

Molecular Structure Analysis

The molecular structure of 4-aminoquinaldine has been characterized using techniques such as NMR, FAB-MS spectral, and elemental analyses. These methods have confirmed the structures of synthesized 4-aminoquinoline derivatives . Furthermore, polymorphs of 4-aminoquinaldine have been predicted and characterized, revealing different packing densities and hydrogen bonding interactions in the solid state .

Chemical Reactions Analysis

4-Aminoquinaldine is a versatile compound that can undergo various chemical reactions. It has been used as a monomer in the synthesis of imine polymers via oxidative polycondensation, which involves the formation of C=N bonds . The compound has also been involved in the synthesis of hybrid molecules with potential antimalarial activity, where it is coupled with other pharmacophores like triazole and triazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinaldine and its derivatives have been extensively studied. The synthesized imine polymers from 4-aminoquinaldine exhibit multicolor emission behavior and have been characterized by various techniques, including thermogravimetric analysis, size exclusion chromatography, and fluorescence measurements. These polymers show lower optical and electrochemical band gaps compared to the monomer, indicating more conjugated structures . The solid-state forms of 4-aminoquinaldine have been explored, revealing polymorphs with different packing structures and solvent inclusion properties . Additionally, the hydrolysis of 4-arylamino-1,2,3,4-tetrahydroquinaldines, which are related to 4-aminoquinaldine, has been studied for its mechanism and stereochemistry .

Aplicaciones Científicas De Investigación

Síntesis de polímeros conductores

La 4-aminoquinaldina se utiliza en la síntesis de polímeros altamente conductores. Por ejemplo, se ha utilizado en la síntesis de un nuevo copolímero llamado poli(indol-4-aminoquinaldina). Este copolímero tiene alta estabilidad térmica, alta actividad electroquímica y alta conductividad . La conductividad eléctrica del poli(indol-4-aminoquinaldina) se midió utilizando una técnica de cuatro puntas como 6 S/cm .

Aplicaciones electroquímicas

El nuevo copolímero sintetizado a partir de this compound, poli(indol-4-aminoquinaldina), tiene alta actividad electroquímica. Esto lo hace adecuado para su uso en aplicaciones electroquímicas. La caracterización electroquímica de este copolímero se investigó mediante voltametría cíclica (CV) y espectroscopia de impedancia electroquímica (EIS) .

Uso en catalizadores

Los polímeros conductores con buena conductividad y gran superficie, como los sintetizados a partir de this compound, se utilizan como materiales precursores de N para catalizadores a base de carbono dopados con N. Estos catalizadores aumentan la actividad catalítica del electrodo .

Química medicinal

En química medicinal, la this compound sirve como un componente fundamental para sintetizar una amplia gama de compuestos orgánicos .

Investigación bioquímica

En el ámbito de la bioquímica, la this compound ha facilitado las investigaciones sobre la influencia de enzimas específicas en el metabolismo de la this compound .

Ciencia de los materiales

El análisis estructural, térmico y morfológico de los materiales sintetizados a partir de this compound, como el poli(indol-4-aminoquinaldina), se lleva a cabo con diversas técnicas como espectroscopia UV-Vis, espectroscopia infrarroja de transformada de Fourier (FT-IR), análisis termogravimétrico (TGA), difracción de rayos X (XRD), mapeo elemental, microscopía electrónica de barrido (SEM) y técnicas de analizador de rayos X de energía dispersiva (EDX) .

Mecanismo De Acción

Target of Action

4-Aminoquinaldine, also known as 2-methylquinolin-4-amine, is believed to function as an inhibitor of certain enzymes . Specifically, it is thought to impede the activity of enzymes involved in quinaldine metabolism .

Mode of Action

The precise mode of action of 4-Aminoquinaldine remains incompletely understood. It is suggested that the effectiveness of 4-aminoquinaldine and related analogues is partly dependent upon drug accumulation in the acidic digestive vacuole . The presence of a short linker chain is believed to enable the molecule to circumvent the parasite-resistance mechanism, making it active against resistant parasites .

Biochemical Pathways

4-Aminoquinaldine derivatives have been found to present inhibitory effects on Leishmania donovani promastigotes and amastigotes .

Pharmacokinetics

It is known that 4-aminoquinolines, a related class of compounds, are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination .

Result of Action

It is known that 4-aminoquinaldine derivatives have inhibitory effects onLeishmania donovani promastigotes and amastigotes , suggesting that the compound may have antiparasitic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminoquinaldine. For instance, the compound’s crystallization is favored under hydrothermal conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

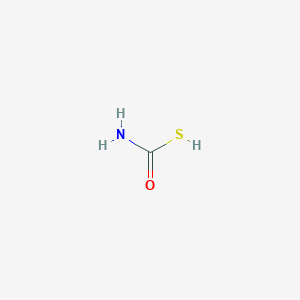

2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFIBRMFPWUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216477 | |

| Record name | 4-Amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6628-04-2 | |

| Record name | 4-Amino-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinaldinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINALDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.